molecular formula C36H30Ge2Se2 B14583057 Diselane-1,2-diyl--triphenylgermyl (1/2) CAS No. 61104-44-7

Diselane-1,2-diyl--triphenylgermyl (1/2)

Cat. No.: B14583057
CAS No.: 61104-44-7
M. Wt: 765.8 g/mol
InChI Key: XRZZIEGYYDWXGZ-UHFFFAOYSA-N
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Description

Diselane-1,2-diyl–triphenylgermyl (1/2) is a compound that features a unique combination of selenium and germanium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diselane-1,2-diyl–triphenylgermyl (1/2) typically involves the reaction of triphenylgermanium chloride with disodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Diselane-1,2-diyl–triphenylgermyl (1/2) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Diselane-1,2-diyl–triphenylgermyl (1/2) undergoes various types of chemical reactions, including:

    Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The phenyl groups attached to the germanium atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require the use of strong nucleophiles, such as organolithium or Grignard reagents.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted triphenylgermanium compounds.

Scientific Research Applications

Diselane-1,2-diyl–triphenylgermyl (1/2) has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diselane-1,2-diyl–triphenylgermyl (1/2) is unique due to the presence of both selenium and germanium atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61104-44-7

Molecular Formula

C36H30Ge2Se2

Molecular Weight

765.8 g/mol

InChI

InChI=1S/2C18H15Ge.Se2/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2/h2*1-15H;

InChI Key

XRZZIEGYYDWXGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.[Se][Se]

Origin of Product

United States

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